molecular formula C9H11NO2S B1423248 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1047655-24-2

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1423248
CAS No.: 1047655-24-2
M. Wt: 197.26 g/mol
InChI Key: DZRMEYBMQAOZAY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS 1047655-24-2) is a high-value chemical intermediate designed for advanced pharmaceutical research and organic synthesis. This compound features a pyrrolidine scaffold substituted with a thiophene ring, a structure frequently explored in medicinal chemistry for its potential as a privileged scaffold in drug discovery. The integration of the pyrrolidine core, a common feature in bioactive molecules, with the electron-rich thiophene heterocycle makes this molecule a versatile building block for the development of novel therapeutic agents . Supplied with a typical purity of 99% (Industrial Grade), this reagent is suitable for a wide range of synthetic applications, including the exploration of structure-activity relationships, the construction of more complex molecular architectures, and the development of targeted screening libraries . Its molecular structure allows for further functionalization at multiple sites, offering researchers significant flexibility in their synthetic strategies. This product is strictly labeled "For Research Use Only" and is intended for use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

4-thiophen-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRMEYBMQAOZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Coupling Approach via Palladium-Catalyzed Reactions

A key method involves palladium-catalyzed cross-coupling (e.g., Suzuki or Stille type) to attach the thiophen-2-yl group to a halogenated pyrrolidine-3-carboxylic acid intermediate.

  • Starting materials: Halogenated pyrrolidine-3-carboxylic acid derivatives (e.g., 4-halogen-pyrrolidine-3-carboxylic acid).
  • Reagents: Thiophen-2-yl boronic acid or stannane derivatives.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), typically 5 mol%.
  • Solvent: Tetrahydrofuran (THF) or similar aprotic solvents.
  • Conditions: Room temperature stirring for several hours (e.g., 3 h).
  • Workup: Extraction with diethyl ether, washing with saturated aqueous ammonium iodide, sodium bicarbonate, and brine.
  • Purification: Silica gel chromatography (e.g., heptane/ethyl acetate 98:2).
  • Yield: Approximately 70–80% isolated yield of the coupled product as an oil or solid.

This method is exemplified in the preparation of related pyrrolidine carboxylic acids bearing aryl substituents and can be adapted for thiophen-2-yl substitution by replacing aryl halides with thiophene derivatives.

Stereoselective 1,4-Addition and Lactam Reduction

An alternative method starts from enantiopure enones or lactams:

  • Step 1: 1,4-Addition of thiophen-2-yl cuprates or rhodium-catalyzed 1,4-addition of thiophen-2-yl boronic esters to enantiopure enone intermediates.
  • Step 2: Reduction of the lactam ring with borane in THF to open or reduce the lactam to the pyrrolidine.
  • Step 3: Removal of protecting groups (e.g., TBS ethers) to yield diols or free amines.
  • Step 4: Oxidation (e.g., with RuCl3) to introduce the carboxylic acid functionality.
  • Step 5: Acidic deprotection (e.g., trifluoroacetic acid) to yield the free 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid.

Yields in these multi-step sequences vary but are generally in the range of 50–90% per step, with overall yields around 10–30% depending on the number of steps and purification efficiency.

Cyclization via N-Boc-Protected Intermediates and Formaldehyde Addition

Another reported method involves cyclization reactions starting from N-Boc-protected L-proline derivatives and cysteamine hydrochloride with formaldehyde:

  • Step 1: Reaction of N-Boc-4-oxo-L-proline with cysteamine hydrochloride in the presence of formaldehyde aqueous solution.
  • Step 2: Temperature control between -10 °C and 0 °C during addition of diisopropylethylamine as base.
  • Step 3: Stirring and reaction completion monitored by HPLC to ensure compound purity ≤1% impurity.
  • Step 4: Extraction with ethyl acetate and washing with aqueous salt solutions.
  • Step 5: Crystallization from normal heptane at 0–5 °C to isolate tert-butyl ester intermediates.
  • Yield: High yield around 85–87% with high purity (99% by HPLC).
  • Characterization: Confirmed by H-NMR spectroscopy.

This method provides a robust route to protected intermediates that can be further elaborated to the target acid.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Pd-Catalyzed Cross-Coupling 4-Halogen-pyrrolidine-3-carboxylic acid Thiophen-2-yl boronic acid, Pd(PPh3)4 THF, RT, 3 h 70–80 Requires halogenated intermediate
Stereoselective 1,4-Addition Enantiopure enone or lactam Thiophen-2-yl cuprate or boronic ester Multi-step, various solvents 10–30 (overall) Multi-step, stereocontrolled
Cyclization via N-Boc Proline N-Boc-4-oxo-L-proline, cysteamine HCl Formaldehyde, DIPEA -10 to 0 °C, crystallization 85–87 High purity tert-butyl ester intermediate

Research Findings and Notes

  • The palladium-catalyzed cross-coupling method is efficient for late-stage functionalization, allowing the introduction of thiophene substituents with good regio- and stereocontrol.
  • Stereoselective 1,4-addition routes provide access to enantiomerically pure products but involve more steps and require careful handling of sensitive intermediates.
  • The cyclization approach using N-Boc-protected proline derivatives and formaldehyde is a high-yielding, scalable method yielding protected intermediates suitable for further transformations.
  • Purification typically involves silica gel chromatography or crystallization, with HPLC used to monitor purity.
  • Characterization includes NMR spectroscopy, confirming the presence of thiophene and carboxylic acid functionalities as well as stereochemistry.
  • Reaction conditions such as temperature control and stoichiometry of reagents are critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with a thiophene moiety, like 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid, exhibit potential anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. The synthesis of related compounds has shown promising results in preclinical models, suggesting a potential role in cancer therapy .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial for developing new anti-inflammatory agents that can mitigate conditions like arthritis and other inflammatory diseases .

3. Neuropharmacological Potential
Research into the neuropharmacological effects of thiophene derivatives indicates their potential as modulators of neurotransmitter systems. Specifically, compounds similar to 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid have been explored for their ability to influence the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite regulation. This suggests a possible application in treating metabolic disorders and stress-related conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions that incorporate thiophene and pyrrolidine frameworks. The structure-activity relationship studies have revealed that modifications at specific positions on the thiophene or pyrrolidine rings can significantly enhance biological activity.

Key Findings from SAR Studies:

  • Substituent Effects: The introduction of different substituents on the thiophene ring influences the compound's binding affinity to various biological targets. For example, halogen substitutions have been shown to enhance anticancer activity by improving interactions with target proteins .
  • Ring Modifications: Alterations in the pyrrolidine structure can also impact the pharmacological profile, with certain modifications leading to increased potency against specific cancer cell lines or inflammatory pathways .

Case Studies

StudyObjectiveFindings
Anticancer effects of thiophene derivativesDemonstrated significant cytotoxicity against breast and lung cancer cell lines.
Anti-inflammatory potentialShowed effective inhibition of COX and LOX enzymes, reducing inflammation in vitro.
Neuropharmacological effectsIdentified potential modulatory effects on appetite-regulating pathways linked to RXFP3.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituent at Position 4 Key Functional Groups CAS Number Reference
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid Thiophen-2-yl Carboxylic acid Not explicitly provided
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid Furan-2-yl Carboxylic acid 959579-57-8
(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-Chlorophenyl Carboxylic acid 1227844-81-6
BOC-(±)-trans-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid 2-Iodophenyl BOC-protected amine, carboxylic acid 1381947-08-5
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl, benzyl Carboxylic acid, benzyl group Not explicitly provided

Key Observations :

  • Thiophene vs.
  • Halogenated Aryl Groups : Chlorophenyl () and iodophenyl () substituents introduce electron-withdrawing effects and steric bulk, which may influence receptor binding and metabolic stability .
  • Protective Groups : BOC protection in highlights synthetic strategies to stabilize reactive amines during synthesis .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors LogP (XlogP) Reference
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid ~197.25 (estimated) 1 (donor), 3 (acceptors) ~1.5 (estimated) N/A
CHEMBL224799 (Thiophene-containing analog) 461.499 1 (donor), 8 (acceptors) 2.9
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid 181.19 1 (donor), 3 (acceptors) ~0.8 (estimated)
(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid 225.67 1 (donor), 3 (acceptors) ~2.2 (estimated)

Key Observations :

  • Hydrogen Bonding : CHEMBL224799 () has significantly higher hydrogen bond acceptors (8 vs. 3 in the target compound), which may improve solubility and target engagement .
  • Lipophilicity : The iodophenyl analog () has a higher molecular weight (401.25 g/mol) and likely elevated LogP, suggesting increased membrane permeability but reduced aqueous solubility .

Key Observations :

  • Substituted phenyl groups (e.g., dimethoxyphenyl in ) show higher yields and purity compared to methoxyphenyl analogs, possibly due to improved crystallization or stability .

Biological Activity

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid is characterized by the following features:

  • Molecular Formula : C₉H₁₁NO₂S
  • Molecular Weight : 197.25 g/mol
  • CAS Number : 1047655-24-2

The compound consists of a pyrrolidine ring substituted with a thiophene group and a carboxylic acid functional group, which contributes to its unique electronic properties and biological activity .

Synthesis Methods

The synthesis of 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can be achieved through various methods, including:

  • Condensation Reactions : Utilizing thiophene derivatives in conjunction with pyrrolidine precursors.
  • Functionalization Techniques : Modifying preformed pyrrolidine rings to introduce the thiophene moiety.

These synthetic strategies are vital for producing the compound in sufficient quantities for biological testing .

Biological Activities

Research indicates that 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid exhibits several notable biological activities:

Enzyme Inhibition

Preliminary studies have shown that this compound can inhibit specific enzymes, including notum pectinacetylesterase. This inhibition suggests potential applications in drug development, particularly for conditions where these enzymes play a critical role.

Anticancer Activity

A study on related pyrrolidine derivatives revealed promising anticancer properties against A549 human lung adenocarcinoma cells. While specific data on 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid's anticancer efficacy is limited, its structural similarity to active compounds suggests it may exhibit similar effects .

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored, particularly against multidrug-resistant strains of bacteria. Further investigation is required to confirm its efficacy and mechanism of action in this context .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid. The presence of the thiophene ring significantly influences the compound's electronic properties, which can affect its interaction with biological targets. Comparative studies with similar compounds have highlighted variations in activity based on structural modifications:

Compound NameStructure FeaturesBiological Activity
1-Methyl-4-(thiophen-2-yl)pyrrolidineMethyl group on nitrogenEnhanced lipophilicity
4-(Thienyl)prolineProline structure instead of pyrrolidineDifferent stereochemistry
4-(Furanyl)pyrrolidineFuranyl instead of thiophenylDifferent electronic properties
4-(Benzyl)pyrrolidineBenzyl substituentGreater steric hindrance

The variations in biological profiles among these compounds underscore the importance of specific substituents and stereochemistry in determining their pharmacological effects .

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of related compounds:

  • Neuropeptide Modulation : Research on related structures has demonstrated their involvement in modulating neuropeptide systems, which could lead to therapeutic applications in stress response and appetite control .
  • Antagonist Activity : Investigations into similar thienyl derivatives have revealed their ability to act as antagonists in various biological pathways, indicating that modifications can significantly enhance or diminish activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step routes, including:

  • Condensation reactions between thiophene derivatives and pyrrolidine precursors, often using catalysts like palladium or copper to facilitate cross-coupling .
  • Cyclization steps under controlled pH and temperature, with solvents such as DMF or toluene .
  • Carboxylic acid functionalization via oxidation or hydrolysis, requiring inert atmospheres to prevent side reactions.
    Purification is achieved through recrystallization or column chromatography, with yields optimized by adjusting stoichiometry and reaction time .

Basic: How can the structure and purity of this compound be validated experimentally?

Answer:

  • X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and stereochemistry, with DMSO-d₆ as a common solvent .
  • HPLC-MS ensures purity (>95%) and quantifies trace impurities, using reverse-phase columns and acetonitrile/water gradients .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Key variables include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency but require ligand optimization to reduce costs .
  • Solvent effects : Polar aprotic solvents like DMF enhance solubility but may necessitate post-reaction solvent recovery systems .
  • Temperature control : Lower temperatures reduce byproduct formation but prolong reaction times. Kinetic studies using in-situ FTIR can balance these factors .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer:

  • Cross-validation : Combine experimental data (e.g., NOESY for spatial proximity) with DFT calculations to refine predicted chemical shifts .
  • Dynamic effects : Consider tautomerism or rotamer populations in solution, which may explain discrepancies between observed and computed spectra .
  • Crystallographic validation : Compare X-ray-derived bond lengths/angles with computational models to identify conformational biases .

Safety: What are the critical handling protocols for this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation or hygroscopic degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: What computational approaches are suitable for studying its reactivity or biological interactions?

Answer:

  • Molecular docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina, parameterizing force fields for sulfur-containing heterocycles .
  • MD simulations : Assess solvation dynamics in water/DMSO mixtures to predict solubility and aggregation behavior .
  • QM/MM calculations : Model reaction pathways (e.g., ring-opening) at the B3LYP/6-31G* level to identify transition states .

Advanced: How to design assays for evaluating its biological activity?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target proteins .
  • Cytotoxicity screening : Employ MTT assays on cell lines, noting the compound’s stability in culture media via LC-MS .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via HPLC to assess pharmacokinetic potential .

Advanced: What strategies are effective for synthesizing enantiopure derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization, followed by acidic cleavage .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates, separating enantiomers .
  • Crystallization-induced diastereomerism : Form salts with chiral amines (e.g., cinchonidine) and recrystallize .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
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4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid

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